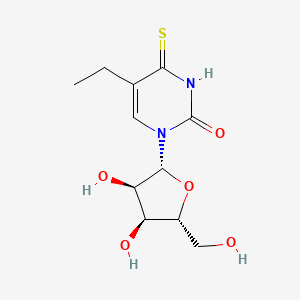
5-Ethyl-4-thiouridine
描述
5-Ethyl-4-thiouridine: is a modified nucleoside analogue, specifically a purine nucleoside analogue. It has garnered attention due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-thiouridine typically involves the modification of uridine. One common method includes:
Acetylation of Hydroxyl Groups: The hydroxyl groups of uridine are acetylated.
Transformation of the 4-oxo Group to the 4-thio Group: This is achieved using the Lawesson reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol to obtain the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, ensuring high yield and purity.
化学反应分析
Types of Reactions: 5-Ethyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouridine can be oxidized to form sulfoxides or sulfones.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted thiouridine derivatives depending on the reagents used.
科学研究应用
Chemistry: 5-Ethyl-4-thiouridine is used as a probe in metabolic RNA labeling, allowing researchers to study RNA synthesis and decay dynamics. It is also utilized in the synthesis of novel nucleoside analogues for various applications .
Biology: In biological research, this compound is employed to label newly synthesized RNA, facilitating the study of RNA transcription and processing in cells .
Medicine: The compound’s antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis is of significant interest .
Industry: While its industrial applications are still being explored, this compound’s role in RNA labeling and cancer research holds potential for future industrial-scale production and application .
作用机制
5-Ethyl-4-thiouridine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, interfering with DNA replication and leading to cell death. This mechanism is particularly effective against indolent lymphoid malignancies .
相似化合物的比较
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and research.
5-Ethynyl-4-thiouridine: A derivative used for RNA synthesis detection.
4-ThioUTP and 4-ThioCTP: Nucleoside triphosphates used in SELEX for isolating functional RNA molecules.
Uniqueness: 5-Ethyl-4-thiouridine stands out due to its specific ethyl modification, which enhances its antitumor activity and makes it a valuable tool in cancer research. Its unique structure allows for specific interactions with DNA polymerases, making it a potent inhibitor of DNA synthesis .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTZNKYXHZOEGD-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















